Perfluorooctanamidine
Overview
Description
Perfluorooctanamidine is a synthetic compound with the molecular formula C8H4ClF15N2. It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their high stability and resistance to degradation . This compound is characterized by its unique structure, which includes a perfluorinated carbon chain and amidine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of perfluorooctanamidine typically involves the reaction of perfluorooctanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of Perfluorooctanoyl Chloride: This is achieved by reacting perfluorooctanoic acid with thionyl chloride.
Amidation Reaction: The perfluorooctanoyl chloride is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Perfluorooctanamidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of perfluorooctanoic acid.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced fluorinated compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Perfluorooctanoic acid
Reduction: Reduced fluorinated compounds
Substitution: Various substituted perfluorinated compounds
Scientific Research Applications
Perfluorooctanamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fluorinated polymers and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of perfluorooctanamidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic Acid (PFOA)
- Perfluorooctanesulfonic Acid (PFOS)
- Perfluorobutanesulfonic Acid (PFBS)
- Perfluorohexanesulfonic Acid (PFHxS)
Uniqueness
Perfluorooctanamidine is unique due to its amidine functional groups, which confer distinct chemical properties compared to other perfluorinated compounds. These properties include enhanced reactivity in certain chemical reactions and specific interactions with biological molecules .
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F15N2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H3,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJKOLAKAFYZMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F15N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381151 | |
Record name | Perfluorooctanamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307-31-3 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluorooctanamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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